Product packaging for 8,8-Dichlorobicyclo[5.1.0]octane(Cat. No.:CAS No. 6498-42-6)

8,8-Dichlorobicyclo[5.1.0]octane

Cat. No.: B15486886
CAS No.: 6498-42-6
M. Wt: 179.08 g/mol
InChI Key: OKOVUWMGVBXGJZ-UHFFFAOYSA-N
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Description

Significance of Gem-Dihalocyclopropanes in Contemporary Organic Synthesis

Gem-dihalocyclopropanes are highly valuable synthetic intermediates due to their ability to be transformed into a wide array of other functional groups and molecular frameworks. rsc.org They serve as precursors for the synthesis of cyclopropanes, monohalocyclopropanes, allenes, and various cyclic, acyclic, heterocyclic, and macrocyclic compounds. rsc.orgfinechem-mirea.ru The presence of the dihalogenated carbon atom within the strained three-membered ring imparts unique reactivity, allowing for a range of chemical transformations. rsc.org These transformations include carbonylation, dehalogenation, and annulation reactions, providing access to complex molecular architectures, including natural products and their precursors. rsc.org The remarkable kinetic stability of these strained ring systems, coupled with their high reactivity, makes them powerful tools for synthetic chemists. rsc.org Molecules based on the 8,8-dichlorobicyclo[5.1.0]octane framework have been identified as potential agents for reversing multidrug resistance in cancer and for inhibiting verapamil (B1683045) binding. researchgate.netbiointerfaceresearch.com

Structural Characteristics and Intrinsic Strain of the Bicyclo[5.1.0]octane Framework

The bicyclo[5.1.0]octane framework, which forms the core of this compound, is characterized by the fusion of a cyclopropane (B1198618) ring with a seven-membered ring. This fusion results in significant ring strain, a key factor influencing the molecule's reactivity. The exploration of bicyclo[5.1.0]octane derivatives has been largely driven by their inherent strain energy. smolecule.com Early studies on the parent compound, bicyclo[5.1.0]octane, revealed its thermochemical instability, with gas-phase enthalpy data indicating substantial strain energy. smolecule.com

CompoundLiquid Heat of Formation (kcal/mol at 25°C)Gas Heat of Formation (kcal/mol at 25°C)
cis-Bicyclo[3.1.0]hexane1.3 ± 0.79.3 ± 0.8
cis-Bicyclo[4.1.0]heptane-8.7 ± 0.80.4 ± 1.0
cis-Bicyclo[5.1.0]octane -14.2 ± 0.5 -3.8 ± 0.7
cis-Bicyclo[6.1.0]nonane-19.4 ± 0.8-7.6 ± 1.0

Table 1: Heats of Formation for a Series of cis-Bicyclo[n.1.0]alkanes. acs.org

Historical Development of Dichlorocyclopropane Synthesis and Reactivity Studies

The synthesis of dichlorocyclopropanes has a rich history, with several key developments enabling their widespread use in organic chemistry. One of the seminal methods was reported in 1954 by Doering and Hoffmann, who demonstrated that dichlorocarbene (B158193), generated from chloroform (B151607) via an α-elimination process, could add to alkenes to form gem-dichlorocyclopropane derivatives. rsc.org This reaction, often conducted using a strong base like potassium t-butoxide under anhydrous conditions, opened the door for the preparation of a vast number of dichlorocyclopropanes. rsc.org

A significant advancement in the synthesis of these compounds came in 1969 with the work of Mąkosza, who introduced the use of phase-transfer catalysis (PTC). researchgate.net The Mąkosza reaction allows for the generation of dichlorocarbene from chloroform and concentrated aqueous sodium hydroxide (B78521) in a two-phase system, using a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt. researchgate.net This method proved to be highly convenient and efficient, often providing higher yields and simplifying the experimental procedure compared to the anhydrous methods. researchgate.net The synthesis of this compound itself is typically achieved through the addition of dichlorocarbene to cycloheptene (B1346976). datapdf.com

The reactivity of dichlorocyclopropanes has also been a subject of extensive study. For instance, the reaction of this compound with potassium t-butoxide in dimethyl sulfoxide (B87167) has been shown to lead to ring-opened products. Furthermore, the ring expansion of 8,8-dibromobicyclo[5.1.0]octane in the presence of silver perchlorate (B79767) has been reported to yield trans-cycloalkenyl ethers. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories. A primary focus has been on its use as a synthetic intermediate. For example, it has been used in studies comparing the relative ease of rearrangement of dichlorobicyclo[x.1.0] systems, where x=3, 4, and 5. datapdf.com Furthermore, research has explored the reactivity of related bicyclo[5.1.0]octadienyl iron cations, which has applications in the synthesis of complex amino acids. nih.gov The compound and its derivatives have also been investigated for their potential biological activity, with some molecules based on the this compound framework showing promise as multidrug resistance reversal agents. researchgate.netbiointerfaceresearch.com The synthesis of derivatives, such as 1-(trimethylsilyl)-8-chlorobicyclo[5.1.0]octane, and their subsequent elimination reactions to form highly strained bridgehead alkenes like bicyclo[5.1.0]oct-1(8)-ene, represents another significant area of investigation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Cl2 B15486886 8,8-Dichlorobicyclo[5.1.0]octane CAS No. 6498-42-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6498-42-6

Molecular Formula

C8H12Cl2

Molecular Weight

179.08 g/mol

IUPAC Name

8,8-dichlorobicyclo[5.1.0]octane

InChI

InChI=1S/C8H12Cl2/c9-8(10)6-4-2-1-3-5-7(6)8/h6-7H,1-5H2

InChI Key

OKOVUWMGVBXGJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C2(Cl)Cl)CC1

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for 8,8 Dichlorobicyclo 5.1.0 Octane

Dihalocarbene Addition to Cycloheptene (B1346976)

The addition of a carbene to an alkene is a fundamental cyclopropanation reaction. fiveable.me In the case of 8,8-dichlorobicyclo[5.1.0]octane, the reactive intermediate, dichlorocarbene (B158193) (:CCl2), is generated in situ and readily reacts with the double bond of cycloheptene to form the desired bicyclic product. researchgate.netlibretexts.org

Generation of Dichlorocarbene: Mechanistic Pathways and Reagent Systems

Dichlorocarbene is a highly reactive species that cannot be isolated and is therefore generated during the reaction. libretexts.orgwikipedia.org Several methods have been developed for its in situ generation, with the choice of method often depending on the specific substrate and desired reaction conditions.

One of the most common and efficient methods for generating dichlorocarbene is through the reaction of chloroform (B151607) (CHCl3) with a strong base, such as aqueous sodium hydroxide (B78521) (NaOH), in the presence of a phase transfer catalyst (PTC). wikipedia.orgmdpi.com This protocol, developed by Makosza, is widely used due to its mild reaction conditions, high yields, and the use of inexpensive and readily available reagents. rsc.orgmdpi.com

The mechanism under PTC conditions is believed to be an interfacial process. researchgate.netmdpi.com The hydroxide ion from the aqueous phase deprotonates the chloroform at the interface of the two immiscible phases (aqueous and organic), forming the trichloromethanide anion (:CCl3-). libretexts.orgmdpi.com This anion is then transported into the organic phase by the phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium bromide. wikipedia.orgmdpi.com In the organic phase, the trichloromethanide anion eliminates a chloride ion to generate dichlorocarbene, which then reacts with the alkene present. libretexts.orgmdpi.com The use of a concentrated NaOH solution (e.g., 50%) is crucial as it creates a low water activity environment in the organic phase, minimizing the hydrolysis of the carbene. mdpi.com

Catalyst SystemSubstrateProductYieldReference
Chloroform/NaOH/Benzyltriethylammonium bromideCyclohepteneThis compoundHigh wikipedia.org
Chloroform/NaOH/Triethylbenzylammonium chloride (TEBA)Styrene (B11656)1,1-dichloro-2-phenylcyclopropaneHigh ias.ac.in

While the chloroform/NaOH PTC system is prevalent, other methods for generating dichlorocarbene exist. One notable alternative involves the use of potassium tert-butoxide as the base in a non-aqueous solvent. For instance, the reaction of cycloheptene in chloroform with potassium t-butoxide at low temperatures (0-5°C) has been reported to produce this compound. datapdf.com Another precursor for dichlorocarbene is ethyl trichloroacetate, which releases the carbene upon treatment with sodium methoxide. wikipedia.org

Reagent SystemSubstrateProductReference
Chloroform/Potassium tert-butoxideCyclohepteneThis compound datapdf.com
Ethyl trichloroacetate/Sodium methoxideAlkenesDichlorocyclopropanes wikipedia.org

Stereochemical Control in Dichlorocarbene Addition to Cycloheptene

The addition of singlet dichlorocarbene to alkenes is a concerted and stereospecific reaction. libretexts.orgyoutube.com This means that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. youtube.comlumenlearning.com For example, the reaction of singlet dichlorocarbene with a cis-alkene yields a cis-disubstituted cyclopropane, while a trans-alkene gives a trans-disubstituted cyclopropane. libretexts.orgyoutube.com In the case of cycloheptene, which is a cis-alkene, the addition of dichlorocarbene results in a cis-fused bicyclic system. The reaction is understood to proceed through a concerted cycloaddition, where the carbene adds to the double bond in a single step. youtube.com

Modified and Novel Synthetic Approaches to the this compound Scaffold

While the direct dichlorocarbene addition to cycloheptene is the most straightforward method, research into modified and novel synthetic approaches continues, often focusing on improving efficiency, selectivity, or expanding the substrate scope. For instance, the development of new phase transfer catalysts, such as 4-(dimethyloctylammonium)propansultain (S-8) and 1,4-bis(triethylmethylammonium)benzene dibromide (DB-X), has been shown to lead to quantitative conversions in dichlorocyclopropanation reactions, proving superior to standard catalysts like benzyl (B1604629) triethyl ammonium bromide. rsc.org

Diastereoselective Synthesis and Isolation of Stereoisomers

The addition of dichlorocarbene to substituted cycloheptenes can lead to the formation of diastereomers. The facial selectivity of the carbene addition is influenced by the steric and electronic properties of the substituents on the cycloheptene ring. While the synthesis of this compound itself from the parent cycloheptene does not generate diastereomers, the principles of diastereoselective synthesis become critical when dealing with substituted cycloheptene derivatives. For example, in the synthesis of other complex molecules, high diastereoselectivity has been achieved in dichlorocyclopropanation reactions by careful choice of reaction conditions and substrates. rsc.org The isolation of specific stereoisomers typically relies on standard chromatographic techniques.

Advanced Mechanistic Investigations of 8,8 Dichlorobicyclo 5.1.0 Octane Reactivity

Ring Expansion Pathways and Transition Metal Catalysis

The reactivity of the C-Cl bonds in 8,8-dichlorobicyclo[5.1.0]octane can be significantly enhanced through the use of transition metal catalysts, particularly silver(I) ions. This catalysis facilitates ring expansion pathways, leading to the formation of larger, functionalized carbocyclic frameworks.

Silver(I)-Catalyzed Rearrangements to Ring-Expanded Products

The treatment of this compound with silver(I) salts, such as silver perchlorate (B79767), induces a facile rearrangement leading to ring-expanded products. researchgate.net Specifically, in the presence of nucleophilic solvents, solvolysis occurs to yield functionalized cyclooctene (B146475) derivatives. For instance, in methanol (B129727), the reaction yields the corresponding trans-cyclooctenyl ether, while in aqueous acetone (B3395972), the product is the trans-cyclooctenol. researchgate.net This stereospecific formation of trans-isomers is a key feature of the reaction. researchgate.net The analogous 8,8-dibromobicyclo[5.1.0]octane also undergoes similar silver perchlorate-promoted ring expansion to give the corresponding trans-cycloalkenyl ethers and alcohols in high yields. researchgate.net

A related silver(I)-promoted electrocyclic ring-opening has been observed in analogous gem-dihalo bicyclic systems, further highlighting the utility of silver catalysis in promoting rearrangements of these strained structures. rsc.org

Elucidation of Carbocationic or Biradical Intermediates

The mechanism of the silver(I)-catalyzed rearrangement of this compound is believed to proceed through a carbocationic intermediate. The role of the silver ion is to assist in the departure of a chloride ion, thereby generating a cyclopropyl (B3062369) cation. This cation then undergoes a concerted electrocyclic ring opening to form a more stable allylic cation, which is subsequently trapped by the solvent. The stereospecific formation of trans-products strongly supports a concerted process and argues against the formation of a discrete, freely rotating carbocation or a biradical intermediate. researchgate.netarchive.org While thermal rearrangements of some dihalocyclopropanes are known to proceed via biradical intermediates, the conditions of the silver-catalyzed reaction favor an ionic pathway. ethernet.edu.et Studies on the solvolysis of similar bicyclic systems also point towards the involvement of cyclopropylcarbinyl carbocation rearrangements. archive.org

Influence of Solvent and Anions on Rearrangement Outcomes

The nature of the solvent and the counter-ion plays a crucial role in directing the outcome of the silver(I)-catalyzed rearrangement of this compound. The use of nucleophilic solvents such as methanol or aqueous acetone leads to the formation of solvolysis products, namely ethers and alcohols, respectively. researchgate.net The polarity of the solvent can influence the rate of reaction, with more polar solvents generally favoring the formation of ionic intermediates. researchgate.net

The choice of the silver salt anion also has an effect. Silver perchlorate is commonly used, as the perchlorate anion is a poor nucleophile and does not compete with the solvent in trapping the carbocationic intermediate. researchgate.net In contrast, reactions with silver nitrate (B79036) in some cases can lead to the incorporation of the nitrate group into the product. The presence of water, even in small amounts, can also influence the product distribution, potentially leading to hydrolysis of intermediates. acs.org

Unimolecular Rearrangements and Cyclopropane (B1198618) Transformations

In addition to transition metal-catalyzed reactions, this compound can undergo unimolecular rearrangements under thermal conditions or upon treatment with strong bases, leading to the formation of allenes and other cyclopropane-derived products.

Thermal Rearrangements to Allenes and Methylenecyclopropanes

The reaction of 8,8-dihalobicyclo[5.1.0]octanes with organolithium reagents, such as methyllithium (B1224462), provides a route to cyclic allenes. ethernet.edu.et In the case of the analogous 8,8-dibromobicyclo[5.1.0]octane, treatment with methyllithium at room temperature leads to the formation of the corresponding cyclic allene (B1206475). This intermediate can be trapped by reagents like styrene (B11656) or can dimerize. ethernet.edu.et It is proposed that the reaction proceeds via a halogen-lithium exchange followed by elimination of lithium halide and concerted ring opening.

While the formation of allenes is a prominent reaction pathway, thermal rearrangements of gem-dihalocyclopropanes can also lead to the formation of methylenecyclopropane (B1220202) derivatives, although this is less documented for this specific system. ethernet.edu.et

[1,n]-Sigmatropic Shifts and Electrocyclic Pathways

The bicyclo[5.1.0]octane framework is amenable to pericyclic reactions such as sigmatropic shifts and electrocyclic ring openings. While specific studies on this compound are limited, the underlying principles can be inferred from related systems. The Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift, is a known thermal rearrangement for related divinylcyclopropane systems and can occur in bicyclo[5.1.0]octene derivatives. smolecule.com

Furthermore, the cyclopropane ring itself can undergo electrocyclic ring opening under thermal or photochemical conditions. masterorganicchemistry.commasterorganicchemistry.com For a bicyclo[5.1.0]octane system, this would involve the cleavage of one of the cyclopropane C-C bonds to form a cyclooctadiene derivative. The stereochemistry of this ring opening is governed by the Woodward-Hoffmann rules. These pericyclic pathways represent potential, albeit less explored, avenues for the transformation of this compound.

Formation of Polycyclic and Spiro Systems

The inherent ring strain in gem-dihalocyclopropanes like this compound makes them valuable precursors for constructing more intricate polycyclic and spirocyclic systems. rsc.org These transformations often proceed through reactive intermediates that undergo subsequent cyclization or rearrangement reactions.

One key strategy involves the generation of a carbene or carbenoid intermediate. For instance, treatment of the closely related 8,8-dibromobicyclo[5.1.0]octane with methyllithium generates a carbenoid that can rearrange. ethernet.edu.etacs.org This intermediate can then undergo intramolecular C-H insertion or other cyclization pathways to yield new bicyclic or tricyclic frameworks. acs.org

Another pathway involves the formation of cyclic allenes. The reaction of bicyclic dibromides with methyllithium can produce corresponding cyclic allenes. ethernet.edu.et These highly reactive allenes can be trapped in situ by other reagents or can undergo [2+2] dimerization, leading to the formation of complex polycyclic adducts. ethernet.edu.et The rigid structure of bicyclic diones, analogous in their strained ring systems, also serves as a foundation for cycloaddition and cyclization reactions to build more complex polycyclic structures.

Nucleophilic Substitution and Elimination Reactions

As with other alkyl halides, the chemistry of this compound is influenced by nucleophilic substitution and elimination reactions, where the chloride ions act as leaving groups. libretexts.orgpdx.edu These pathways are often in competition and can be directed by the choice of reagents and reaction conditions. libretexts.org The high degree of ring strain, however, often leads to reaction pathways that are more complex than simple SN1 or SN2 mechanisms, frequently involving rearrangements.

Elimination reactions of bicyclic trihalocyclopropanes can lead to the formation of dienes. researchgate.net Thermolysis in the presence of a base like quinoline (B57606) is one method to induce the elimination of a halogen, resulting in 3-(dihalomethylene)cycloalkenes. researchgate.net Silver ion-assisted solvolysis of 8,8-dibromobicyclo[5.1.0]nonane, a slightly larger ring analog, is a known method to prepare medium-sized trans-cycloalkene derivatives. researchgate.net A notable example is the conversion of 8,8-dibromobicyclo[5.1.0]octa-2,4-diene, an unsaturated analog, into the cis-bicyclo[3.3.0]octa-2,6-diene system upon treatment with silver perchlorate in methanol or aqueous acetone. researchgate.net This transformation involves both halogen elimination and significant skeletal rearrangement.

Organometallic reagents, particularly organolithiums like methyllithium, are potent nucleophiles and strong bases that react readily with gem-dihalocyclopropanes. saskoer.cayoutube.com However, instead of a direct nucleophilic substitution on carbon, the reaction of 8,8-dihalobicyclo[5.1.0]octane systems with methyllithium typically initiates with a halogen-metal exchange. This process generates a highly reactive α-halocarbenoid intermediate. ethernet.edu.etresearchgate.net

This carbenoid is central to the subsequent transformations. It can lose the second halide to form a cyclopropylidene (a carbene), which then undergoes rearrangement. acs.org A common rearrangement pathway for these intermediates is the formation of a cyclic allene. ethernet.edu.et For example, reacting 8,8-dibromobicyclo[5.1.0]octane with methyllithium at room temperature is understood to produce a cyclic allene intermediate. ethernet.edu.et These allenes are transient and can be trapped or may dimerize. ethernet.edu.et

Table 1: Reactions of Bicyclic Dihaloalkanes with Organometallic Reagents

Starting MaterialReagentKey IntermediateProduct TypeRef.
8,8-Dibromobicyclo[5.1.0]octaneMethyllithiumCyclic AlleneDimerized [2+2] Adducts ethernet.edu.et
8,8-Dibromobicyclo[5.1.0]octa-2,4-dieneMethyllithiumCarbene/CarbenoidRearranged Polycycles acs.org

Solvolysis, where the solvent acts as the nucleophile, can be induced, particularly with the assistance of silver ions which coordinate to the halogen, facilitating its departure as a leaving group. These reactions often proceed with high stereospecificity due to concerted mechanistic pathways.

Treatment of dibromocyclopropanes with silver sulphate in concentrated sulphuric acid can lead to ring-expanded unsaturated ketones. researchgate.net A more controlled solvolysis occurs with silver perchlorate in solvents like methanol or aqueous acetone. researchgate.net For example, the reaction of 8,8-dibromobicyclo[5.1.0]octa-2,4-diene with silver perchlorate in methanol yields a specific stereoisomer of the cis-bicyclo[3.3.0]octa-2,6-diene system. researchgate.net This stereospecificity suggests a concerted electrocyclic ring-opening of the cyclopropyl cation that forms after the silver-assisted departure of a bromide ion.

Radical Reaction Pathways Induced by Photolysis or Chemical Initiators

While radical reactions represent a major class of organic transformations, detailed studies specifically investigating the radical pathways of this compound initiated by photolysis or chemical initiators are not extensively reported in the surveyed literature. While some related systems may undergo radical cationic reactions, specific data for this compound are scarce. lookchem.com

Stereochemical Considerations and Conformational Analysis

Conformational Dynamics of the Bicyclo[5.1.0]octane Ring System

The bicyclo[5.1.0]octane framework, which forms the core of 8,8-dichlorobicyclo[5.1.0]octane, is a flexible system characterized by several possible conformations. The seven-membered cycloheptane (B1346806) ring can adopt various forms, with the most stable being the twist-chair and chair conformations. However, the fusion of the cyclopropane (B1198618) ring significantly influences this conformational landscape.

Computational studies, including ab initio and density functional theory (DFT) calculations, have been employed to investigate the stabilities of different isomers. atlantis-press.comorientjchem.org For the parent cis-bicyclo[5.1.0]octane, the enthalpy of formation has been calculated to be 19.91 kcal/mol. atlantis-press.com The ring system can exist in multiple conformations such as boat, chair, and twist-boat forms. acs.orgresearchgate.net For instance, derivatives like 3,5,8-trioxabicyclo[5.1.0]octane have been found to exist as a mixture of chair and twist-boat conformations in equilibrium. researchgate.net

The presence of substituents, such as the gem-dichloro group at the C8 position, further influences the conformational preference. In the case of endo- and exo-4-isopropyl-8,8-dichloro-3,5-dioxabicyclo[5.1.0]octanes, a derivative of the target compound, NMR spectral analysis indicated the presence of boat-chair (BC), chair-chair (CC), and twist-boat (TB) conformations. acs.org The five-membered ring in these derivatives was found to raise the torsional energy, thereby restricting pseudorotation in the CC and BC conformations. acs.org The analysis of coupling constants from NMR spectra helps in determining the predominant conformation. acs.org For example, the endo isomer of 4-isopropyl-8,8-dichloro-3,5-dioxabicyclo[5.1.0]octane was shown to exist in a boat-chair conformation. acs.org

Table 1: Conformational Characteristics of Bicyclo[5.1.0]octane Derivatives

Derivative Method of Analysis Observed Conformations Key Findings Reference
cis-Bicyclo[5.1.0]octane Ab initio calculation - Enthalpy of formation is 19.91 kcal/mol. atlantis-press.com
3,5,8-Trioxabicyclo[5.1.0]octane IR spectroscopy, Ab initio calculation Chair, Twist-boat Exists as a mixture of conformations in equilibrium. researchgate.net
endo-4-Isopropyl-8,8-dichloro-3,5-dioxabicyclo[5.1.0]octane NMR Spectroscopy Boat-Chair (BC) Coupling constants are consistent with a BC conformation. acs.org

Chirality and Enantioselective Transformations of Derivatives

The bicyclo[5.1.0]octane skeleton can be chiral, and the synthesis of enantiomerically pure derivatives is a significant area of research. The presence of stereocenters in the seven-membered ring or the relative orientation of the cyclopropane ring can lead to enantiomeric forms.

Enantioselective transformations are crucial for accessing specific stereoisomers. One strategy involves using chiral starting materials. For example, chiral dihalocyclopropanes have been synthesized from (S)-limonene oxide through dihalocyclopropanation under phase transfer conditions. This approach leverages the inherent chirality of the natural product to induce stereoselectivity in the final product.

Another powerful method is the use of enzymes for kinetic resolution. Lipases, such as Pseudomonas fluorescens lipase, have been shown to be effective for the enantioselective hydrolysis of acetoxy-substituted bicyclic compounds. doi.org While this has been demonstrated effectively for bicyclo[3.3.0]octane systems, the principle is applicable to other bicyclic frameworks. doi.org

Gold(I)-catalyzed cascade reactions have also emerged as a method for the enantioselective formation of bicyclo[5.1.0]octanes. researchgate.net The choice of chiral ligands in these catalytic systems can direct the reaction pathway towards a specific enantiomer, highlighting the potential for developing predictive models for rational catalyst design. researchgate.net

Diastereoselectivity in Reactions Involving this compound

Diastereoselectivity is a key consideration in the synthesis and reactions of this compound and its derivatives. The facial selectivity of reactions is often dictated by the existing stereochemistry of the bicyclic system.

The synthesis of this compound itself, typically via the addition of dichlorocarbene (B158193) to cycloheptene (B1346976), can result in specific diastereomers. datapdf.com The preparation of related cis-gem-dichlorocyclopropane derivatives often proceeds with high diastereoselectivity, influenced by the choice of phase-transfer catalyst.

Reactions performed on the this compound framework also exhibit diastereoselectivity. For example, the reduction of the gem-dichloro group can proceed stereoselectively. The reduction of 8,8-dichloro-3,3,7-trimethyl-1-trimethylsiloxybicyclo[5.1.0]octane with tributyltin hydride at elevated temperatures yields the exo-8-chloro derivative with high selectivity. thieme-connect.de This indicates that the hydride attacks the endo-chlorine preferentially, likely due to steric hindrance on the exo face.

Table 2: Examples of Diastereoselective Reactions

Starting Material Reagents Product Selectivity Reference
Morpholine substituted lactone CHCl₃, NaOH, Phenyltriethylammonium bromide cis-8,8-dichloro-3,5-dioxa-bicyclo[5.1.0]octane High for cis isomer

Probing Stereospecificity in Rearrangement and Addition Reactions

The strained three-membered ring in this compound makes it susceptible to rearrangement reactions, which often proceed with a high degree of stereospecificity. The stability of the bicyclo[x.1.0] system is influenced by the size of the larger ring; studies have shown that this compound is more stable and less prone to rearrangement compared to its smaller ring analogues like 7,7-dichlorobicyclo[4.1.0]heptane. datapdf.com

The addition of dichlorocarbene to cycloheptene to form this compound is a stereospecific syn-addition. datapdf.com The rearrangement of dichlorobicyclo[x.1.0] systems can be induced by heat or reagents like silver nitrate (B79036). However, this compound shows no reaction when heated in ethanol (B145695) or treated with silver nitrate at 25°C, indicating its relative stability. datapdf.com

Labeling studies on related systems, such as the reaction of 8,8-dibromobicyclo[5.1.0]octa-2,4-diene with methyllithium (B1224462), have been used to probe the mechanisms of carbene rearrangements and establish their stereospecific nature. newkai.com These studies are crucial for understanding the intricate pathways through which bond reorganization occurs in these strained bicyclic compounds.

Sophisticated Spectroscopic and Spectrometric Elucidation Techniques for Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

Two-dimensional (2D) NMR spectroscopy transcends the information available from standard one-dimensional (1D) spectra, offering powerful tools to resolve complex structures and define stereochemistry. wikipedia.org For derivatives of the 8,8-Dichlorobicyclo[5.1.0]octane framework, techniques such as COSY, HSQC, and NOESY are critical for unambiguous structural assignment. snnu.edu.cn

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). In the bicyclo[5.1.0]octane system, COSY spectra are essential for tracing the proton-proton connectivities throughout the seven-membered ring and the cyclopropane (B1198618) ring, helping to piece together the carbon skeleton. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides a direct correlation between a proton and the carbon to which it is attached. youtube.com This experiment is invaluable for assigning the ¹³C NMR spectrum, as each cross-peak links a specific proton signal to its corresponding carbon signal, removing any ambiguity in the carbon framework assignment. wikipedia.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining stereochemistry, NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. harvard.edu For bicyclic systems, NOESY can distinguish between endo and exo substituents or determine the relative configuration of stereocenters. For instance, in analyzing derivatives of this compound, NOESY is used to confirm the spatial arrangement of substituents, which is fundamental to understanding the stereochemical outcome of a reaction. snnu.edu.cn

Table 1: Application of Advanced NMR Techniques for Bicyclo[5.1.0]octane Systems
TechniqueType of Information ProvidedRelevance to Mechanistic Studies
COSY ¹H-¹H coupling correlations (through-bond)Confirms the skeletal connectivity of reactants, intermediates, and products.
HSQC Direct ¹H-¹³C one-bond correlationsAllows for unambiguous assignment of the carbon skeleton.
NOESY ¹H-¹H spatial proximity (through-space)Determines relative stereochemistry and conformation, revealing the 3D outcome of reaction pathways.

X-ray Diffraction Analysis of Intermediates and Derivatives to Confirm Mechanistic Pathways

While NMR provides structural information for molecules in solution, single-crystal X-ray diffraction offers the definitive, solid-state structure of a crystalline compound. This technique is the gold standard for confirming molecular structure, including absolute stereochemistry. In the context of this compound chemistry, X-ray analysis has been used to confirm the structure of reaction products derived from this framework. snnu.edu.cn

By successfully crystallizing and analyzing a key intermediate or a stable derivative, researchers can directly observe the outcome of a chemical transformation. This provides unequivocal evidence that can validate or disprove a proposed reaction mechanism. For example, studies on related bicyclo[5.1.0]octane systems have utilized X-ray diffraction to confirm the structure of complex polycyclic products formed during cascade reactions, thereby shedding light on the nature of the intermediates involved. researchgate.net The ability to obtain a crystal structure provides a static snapshot of the molecule, which is invaluable for understanding the stereospecificity and regioselectivity of a reaction.

Table 2: Role of X-ray Diffraction in Mechanistic Elucidation
Analysis TargetInformation GainedImpact on Mechanistic Understanding
Final ProductUnambiguous confirmation of molecular structure, connectivity, and relative/absolute stereochemistry.Provides definitive proof of the reaction's outcome, which any proposed mechanism must explain.
Stable IntermediateDirect structural evidence of a species along the reaction pathway.Confirms the existence of proposed intermediates, solidifying the mechanistic hypothesis.
Product DerivativeStructural confirmation that helps infer the structure of the parent, non-crystalline product.Allows for structural validation when the primary product cannot be crystallized.

Vibrational Spectroscopy (FTIR, Raman) for Diagnostic Functional Group Analysis in Reaction Progress Monitoring

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule and are frequently used to monitor the progress of a chemical reaction in real time. clairet.co.ukthermofisher.com These methods are complementary, as molecular vibrations that are strong in FTIR are often weak in Raman, and vice-versa. thermofisher.com

For reactions involving this compound, the carbon-chlorine (C-Cl) bonds of the dichlorocyclopropane ring provide a distinct diagnostic signal. In the FTIR spectrum of a derivative, the C-Cl stretching vibration has been identified. snnu.edu.cn Monitoring the intensity of this specific band allows a researcher to track the consumption of the starting material during a reaction where the chlorine atoms are substituted or eliminated. americanpharmaceuticalreview.com

Modern in-situ reaction monitoring combines these spectroscopic techniques with a reactor, allowing for the continuous collection of spectra as the reaction proceeds. americanpharmaceuticalreview.comresearchgate.net This provides a wealth of data on reaction kinetics, the appearance of intermediates, and the formation of products, offering a more complete picture of the mechanistic pathway. nih.gov

Table 3: Diagnostic Vibrational Frequencies in the Chemistry of this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Application in Reaction Monitoring
C-Cl (on cyclopropane)Stretch~580 - 650Disappearance indicates cleavage of the C-Cl bond.
C=C (alkene)Stretch~1640 - 1680Appearance/disappearance tracks changes in unsaturation during ring-opening or addition reactions.
C-H (alkane)Stretch~2850 - 3000Generally present, serves as an internal reference.

High-Resolution Mass Spectrometry for Reaction Product Identification and Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for identifying unknown compounds and confirming the elemental composition of synthesized products. nih.gov Unlike low-resolution mass spectrometry, HRMS provides a highly accurate mass measurement, often to within a few parts per million, which allows for the confident determination of a molecule's chemical formula. lcms.czlcms.cz

In mechanistic studies of this compound, reactions can lead to a variety of products, including isomers with the same molecular weight. For example, rearrangement reactions could potentially yield multiple structural isomers. HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. Furthermore, when coupled with techniques like Gas Chromatography (GC-HRMS) or Liquid Chromatography (LC-HRMS), it can separate isomeric products before detection, allowing for their individual identification. springernature.com The fragmentation pattern observed in the mass spectrum provides additional structural clues, helping to piece together the structure of the product and, by extension, infer the mechanism by which it was formed.

Table 4: Illustrative Use of HRMS for Isomer Differentiation
Compound NameMolecular FormulaNominal MassExact Mass (Monoisotopic)Role of HRMS
This compoundC₈H₁₀Cl₂176176.01596Confirms elemental composition of the starting material. The distinct isotopic pattern of two chlorine atoms is a key identifier.
Isomeric Product 1C₉H₁₂120120.09390Distinguishes from other potential products with different formulas but the same nominal mass.
Isomeric Product 2C₈H₈O120120.05751HRMS easily differentiates this from C₉H₁₂ despite having the same nominal mass.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles of Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. acs.org It is a popular choice for calculating the geometries and energies of molecules due to its favorable balance of accuracy and computational cost.

Geometry optimization is a fundamental application of DFT, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. acs.org This process iteratively adjusts the atomic coordinates to lower the total energy until a stable conformation is reached. acs.org For a derivative of 8,8-dichlorobicyclo[5.1.0]octane, specifically (1S,3R,8R)-9-amino-2,2-dichloro-3,7,7,10-tetramethyltricyclo[6.4.0.0¹‚³]dodec-9-en-11-one, geometry optimization was successfully performed using DFT at the B3LYP/6-311+G(d,p) level of theory. The optimized structural parameters showed a strong correlation with experimental data obtained from X-ray diffraction, validating the computational approach. researchgate.net

DFT calculations are also instrumental in mapping out the energy profiles of chemical reactions. This involves identifying and calculating the energies of reactants, products, transition states, and any intermediates. acs.org For instance, DFT studies on the mechanism of dihalocyclopropanation can elucidate the energetic barriers and the nature of the transition states involved in the formation of the dichlorocyclopropane ring. rsc.orgnih.gov

Furthermore, DFT has been employed to study the thermodynamic stability of related bicyclic systems. A computational study on C8H14 isomers, including cis- and trans-bicyclo[5.1.0]octane, utilized the B3LYP functional with various basis sets (6-31G, 6-31G**, 6-311G, and 6-311+G**) to calculate their relative and thermally corrected energies. neuroquantology.com Such calculations provide insight into the inherent stability of the bicyclo[5.1.0]octane framework.

Table 1: Calculated Thermodynamic Parameters for Bicyclo[5.1.0]octane Isomers at the B3LYP/6-311+G Level** neuroquantology.com

IsomerTotal Energy (Hartree)Enthalpy (Hartree)Gibbs Free Energy (Hartree)
Cis-Bicyclo[5.1.0]octane-312.4497-312.2478-312.2818
Trans-Bicyclo[5.1.0]octane-312.4411-312.2393-312.2731
Data is presented for the parent bicyclo[5.1.0]octane structure to illustrate the application of DFT in determining thermodynamic properties.

Ab Initio and Semi-Empirical Methods for Electronic Structure and Reactivity Predictions

Ab initio and semi-empirical methods are two other major classes of quantum chemistry calculations used to predict electronic structure and reactivity. nih.gov Ab initio methods are based on first principles without the inclusion of experimental parameters, while semi-empirical methods use a simplified formulation and parameters derived from experimental data to increase computational speed. nih.govresearchgate.net

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been applied to study the conformational properties of bicyclo[5.1.0]octane derivatives. For example, ab initio calculations were used alongside IR spectroscopy to investigate the conformational isomerism in 3,5,8-trioxabicyclo[5.1.0]octane and its derivatives, revealing an equilibrium between chair and twist-boat conformations. researchgate.net Such studies are crucial for understanding how the three-dimensional structure of the bicyclic system influences its properties and reactivity.

Semi-empirical methods, despite their lower accuracy compared to ab initio or DFT methods, are valuable for studying large molecules and for high-throughput screening of reaction pathways due to their computational efficiency. nih.gov The MINDO/3 semi-empirical method was used to determine that the most stable conformations of cis-bicyclo[5.1.0]octane are the chair-chair (CC) and boat-chair (BC) forms, and to study the possible pathways of interconversion between them. researchgate.net While less common for detailed mechanistic studies, these methods can provide a qualitative understanding of molecular structures and relative energies. nih.gov

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret a calculated wave function in terms of the familiar Lewis structures, including lone pairs and bonds. escholarship.org It provides a quantitative description of electronic delocalization, which arises from interactions between filled (donor) and empty (acceptor) orbitals. escholarship.org These interactions, known as hyperconjugative interactions, are key to understanding molecular stability and reactivity.

The stabilization energy associated with these donor-acceptor interactions can be estimated using second-order perturbation theory. escholarship.org In a study of a β-amino-α,β-unsaturated ketone derivative of β-himachalene, which contains the this compound moiety, NBO analysis was performed at the DFT B3LYP/6-311+G(d,p) level. researchgate.net This analysis aimed to understand the intermolecular charge transfer processes between electron-donors and electron-acceptors. researchgate.net

The analysis revealed significant hyperconjugative interactions. Key interactions included those between the lone pair (LP) orbitals of nitrogen and oxygen atoms and the antibonding (σ) orbitals of adjacent bonds. For instance, interactions such as LP(N) → σ(C-C) and LP(O) → σ(C-C) were identified. researchgate.net Specifically, the study highlighted interactions like LP Cl2 → σ(Cl1-C22) and LP Cl1 → σ*(Cl2-C22), indicating electronic delocalization involving the chlorine atoms. researchgate.net

Table 2: Selected NBO Interaction Energies in a Derivative of this compound researchgate.net

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N4)σ(C17-C39)36.22
LP (O3)σ(C13-C16)19.83
LP (O3)σ(C16-C17)17.01
LP (Cl2)σ(Cl1-C22)8.22
LP (Cl1)σ*(Cl2-C22)7.64
Data from a study on (1S,3R,8R)-9-amino-2,2-dichloro-3,7,7,10-tetramethyltricyclo[6.4.0.0¹‚³]dodec-9-en-11-one.

Kinetic and Thermodynamic Studies of Dihalocyclopropane Formation and Transformation using Computational Models

Computational models are essential for investigating the kinetic and thermodynamic aspects of chemical reactions, providing insights into reaction feasibility, rates, and mechanisms. researchgate.netresearchgate.net For dihalocyclopropanes, these studies can model their formation, typically through the addition of a dihalocarbene to an alkene, and their subsequent chemical transformations.

Investigation of Non-Linear Optical (NLO) Properties in the Context of Molecular Electronic Structure

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly dependent on the molecular electronic structure. youtube.com Computational methods are crucial for predicting and understanding the NLO properties of molecules, guiding the design of new materials for applications in photonics and optoelectronics. researchgate.net

The key parameters describing molecular NLO response are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). neuroquantology.com These properties can be calculated using quantum chemical methods. A study on a β-amino-α,β-unsaturated ketone derivative containing the this compound framework investigated its NLO properties using DFT calculations at the B3LYP/6-311+G(d,p) level. researchgate.net

The calculations revealed the components of the polarizability and the first hyperpolarizability of the molecule. The total molecular polarizability (α_total) and the first hyperpolarizability (β_total) were determined, indicating that the molecule possesses NLO activity. researchgate.net The presence of donor-acceptor groups and extended π-conjugation within a molecule typically enhances NLO properties, and computational studies can quantify these effects.

Table 3: Calculated Non-Linear Optical Properties of a Derivative of this compound researchgate.net

PropertyCalculated Value (esu)
α_total3.25 x 10⁻²³
β_total1.14 x 10⁻²⁹
Data from a study on (1S,3R,8R)-9-amino-2,2-dichloro-3,7,7,10-tetramethyltricyclo[6.4.0.0¹‚³]dodec-9-en-11-one.

Strategic Applications in Complex Organic Synthesis and Material Precursor Chemistry

Utilization as a Versatile Synthon for Carbocyclic Ring Systems and Strained Polycycles

Due to their inherent ring strain and the presence of two reactive chlorine atoms, gem-dihalocyclopropanes like 8,8-dichlorobicyclo[5.1.0]octane are exceptional building blocks, or synthons, for constructing a diverse array of carbocyclic frameworks. rsc.org Their utility extends to the synthesis of bi-, tri-, and tetracyclic ring systems. rsc.org The remarkable kinetic stability, despite the ring strain, makes them reliable intermediates in multi-step syntheses. rsc.org

The transformation of this compound can lead to highly strained polycyclic compounds. For instance, treatment with reagents like methyllithium (B1224462) can generate cyclic allene (B1206475) intermediates. ethernet.edu.et These transient species can be trapped with other molecules or undergo dimerization to form complex polycyclic structures. ethernet.edu.et The ability to generate such strained systems is of significant interest in the study of bonding and reactivity in unusual molecular geometries. Research has also explored the synthesis of related bicyclic systems, which can serve as precursors to even more complex polycyclic derivatives like propellanes. acs.org

Precursor for Cyclopropane (B1198618) Derivatives and Functionalized Ring Systems

A primary application of this compound lies in its role as a precursor to a wide range of cyclopropane derivatives. rsc.orgresearchgate.net The gem-dichloro group can be reduced to a methylene (B1212753) group, yielding the parent bicyclo[5.1.0]octane, or it can be transformed into other functional groups, allowing for the introduction of diverse substituents onto the cyclopropane ring.

The reactivity of the gem-dihalocyclopropane moiety allows for various ring-opening and rearrangement reactions, leading to functionalized seven-membered carbocycles. For example, under specific basic conditions, these compounds can undergo ring expansion or fragmentation to yield functionalized cycloheptane (B1346806) or cycloheptene (B1346976) derivatives. These transformations provide access to medium-sized rings, which are often challenging to synthesize via other methods.

Role in the Synthesis of Heterocyclic Compounds and Related Scaffolds

The versatility of this compound and related gem-dihalocyclopropanes extends to the synthesis of heterocyclic compounds. rsc.org The strained ring system can be strategically opened and recyclized with heteroatom-containing nucleophiles to construct a variety of heterocyclic scaffolds. rsc.orgclockss.org This approach offers a powerful method for accessing novel heterocyclic structures that may exhibit interesting biological activities or material properties.

For example, the reaction of gem-dihalocyclopropanes with various nucleophiles can initiate a cascade of reactions leading to the formation of five-, six-, or seven-membered heterocyclic rings. clockss.org The specific outcome often depends on the reaction conditions and the nature of the nucleophile employed. This strategy has been utilized to synthesize a broad spectrum of heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.com

Integration into Polymer Architectures through Gem-Dihalocyclopropane Functionalization

The unique reactivity of gem-dihalocyclopropanes has been harnessed in the field of polymer chemistry. The incorporation of these units into polymer backbones creates materials with tunable mechanical properties. rsc.org For instance, the dichlorocyclopropanation of polybutadiene (B167195) introduces gem-dichlorocyclopropane moieties onto the polymer chain. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Controlled Transformations

The transformation of 8,8-dichlorobicyclo[5.1.0]octane and related gem-dihalocyclopropanes is a cornerstone of their synthetic application. While methods like phase transfer catalysis (PTC) have proven effective for the synthesis of such compounds, future research will focus on developing more advanced and selective catalytic systems for their subsequent reactions. rsc.org

Current research in catalysis is exploring a range of innovative systems that could be applied to transformations of this compound. ims.ac.jp These include:

Heterogeneous Catalysts: The development of solid-supported catalysts, such as amphiphilic resin-dispersed palladium nanoparticles, offers significant advantages in terms of catalyst recovery and recycling, contributing to greener chemical processes. ims.ac.jp Such systems could be designed to mediate ring-opening, rearrangement, or reduction reactions of the dichlorobicyclooctane core.

Photocatalysis: Visible-light-mediated photocatalysis, employing novel catalysts like diazabenzacenaphthenium (N-BAP) derivatives, opens up possibilities for unprecedented multi-electron transfer reactions under mild, aqueous conditions. ims.ac.jp Applying this to this compound could enable selective single or double dehalogenation or trigger novel rearrangement cascades initiated by single-electron transfer (SET).

Advanced Phase Transfer Catalysts: While PTC is established for synthesizing dichlorocyclopropanes, there is room for improvement. rsc.org Research into novel phase transfer catalysts, such as specifically designed ionic liquids or more efficient quaternary ammonium (B1175870) salts like phenyltriethylammonium bromide, could lead to higher yields, better selectivity, and milder reaction conditions for both the synthesis and subsequent functionalization of the title compound. rsc.org

The table below summarizes potential catalytic systems and their envisioned applications for transforming this compound.

Catalytic SystemCatalyst ExamplePotential Transformation of this compoundReference
Heterogeneous CatalysisResin-dispersed Palladium NanoparticlesSelective reduction, Cross-coupling reactions ims.ac.jp
PhotocatalysisDiazabenzacenaphthenium (N-BAP)Controlled mono- or di-dechlorination, Radical-mediated rearrangements ims.ac.jp
Advanced Phase Transfer CatalysisPhenyltriethylammonium BromideImproved synthesis yield, In situ functionalization rsc.org
Metal-Free CatalysisDichloromethyl(diaryl)sulfonium saltsDichlorocyclopropanation of precursors under mild conditions researchgate.net

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning. Integrating the chemistry of this compound with continuous flow technologies represents a significant step toward more sustainable, efficient, and safer synthetic processes. mdpi.commdpi.com

Flow chemistry offers several advantages over traditional batch processing:

Enhanced Safety: Reactions involving hazardous reagents or unstable intermediates, which can be a feature of strained ring chemistry, are managed more safely in the small, controlled volumes of a flow reactor. nih.gov

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and selectivity, minimizing byproduct formation. d-nb.info

Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch, facilitating the production of larger quantities of desired products. d-nb.info

A "one-flow" system could be designed for a multi-step sequence starting from the synthesis of this compound, followed immediately by a catalyzed rearrangement or functionalization in a subsequent reactor loop without isolating intermediates. mdpi.comd-nb.info For example, a telescoped reaction sequence could involve the initial dichlorocyclopropanation of cyclooctene (B146475), followed by an in-line reaction with an immobilized catalyst or reagent in a packed-bed reactor to trigger a specific transformation. mdpi.com This approach not only enhances efficiency but also aligns with sustainability goals by reducing solvent usage and waste generation from purification steps. mdpi.com

Exploration of New Rearrangement Pathways and Stereoselective Syntheses

The inherent ring strain of the bicyclo[5.1.0]octane skeleton is a driving force for a variety of skeletal rearrangements. A primary area for future exploration is the discovery and control of new rearrangement pathways. Treatment of the dibromo analogue with methyllithium (B1224462) is known to generate a highly reactive cyclic allene (B1206475) intermediate, which can be trapped or undergo dimerization. ethernet.edu.et Future work will likely focus on using different reagents and catalysts, particularly transition metals like Ag(I), to steer the rearrangement toward alternative, synthetically valuable products. archive.org The use of Ag(I) ions, for instance, is known to catalyze isomerizations of strained σ-bonds, potentially opening pathways other than allene formation. archive.org

Furthermore, achieving stereocontrol in these transformations is a major goal. The development of highly stereoselective syntheses will be crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry and materials science. Emerging strategies include:

Catalytic Asymmetric Synthesis: Employing chiral catalysts, such as those based on transition metals with chiral ligands, to influence the stereochemical outcome of rearrangements or functionalization reactions. rsc.org

Substrate Control: Starting with chiral, enantiopure precursors to this compound to impart stereochemical information that is retained through subsequent transformations.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule to direct the stereochemistry of a key reaction step.

These approaches, which have been successfully applied to the synthesis of other complex bicyclic systems, could enable the stereocontrolled synthesis of novel molecular frameworks from the achiral starting compound. mdpi.comnih.gov

Advanced Spectroscopic and In Situ Monitoring of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is essential for rationally designing new reactions and optimizing existing ones. This requires the direct observation and characterization of fleeting, high-energy intermediates.

Future research will increasingly rely on advanced spectroscopic techniques for in situ monitoring of these reactions. Key methods include:

Low-Temperature NMR Spectroscopy: This technique can be used to observe and characterize thermally sensitive intermediates, such as specific organometallic species or "ate" complexes that may form during reactions. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions proceeding through radical pathways, such as those initiated by single-electron transfer, EPR is an indispensable tool for detecting and identifying radical intermediates, like the cyclopropylidene radical anion proposed in the reduction of gem-dihalides. lookchem.com

Time-Resolved Spectroscopy: Techniques like pump-probe spectroscopy can provide information on the dynamics of very short-lived excited states and intermediates, which is particularly relevant for photochemical transformations.

Advanced Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and identify charged intermediates directly from the reaction mixture.

By combining these advanced analytical methods, researchers can construct a detailed picture of the reaction coordinate, identifying key intermediates and transition states that govern the outcome of the transformation. arxiv.org

Predictive Modeling of Reactivity and Selectivity through Machine Learning

The complexity of the potential energy surfaces for reactions involving strained molecules like this compound makes predicting outcomes challenging. Machine learning (ML) is emerging as a powerful tool to address this complexity and accelerate discovery. rsc.orgnih.gov

By training ML models on large datasets of experimental reaction outcomes, it is possible to develop algorithms that can predict the reactivity and selectivity of new transformations. nih.govresearchgate.net For this compound, this could involve:

Predicting Reaction Outcomes: An ML model could be trained to predict the major product of a reaction given the starting material, reagents, and conditions. This would involve generating a list of plausible products and using the model to rank them based on their likelihood of formation. nih.gov

Optimizing Reaction Conditions: ML algorithms can efficiently explore the multi-dimensional space of reaction parameters (temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing the yield of a desired product.

Discovering New Reactions: By identifying patterns in reactivity that are not obvious to human chemists, ML models can suggest novel combinations of reagents and substrates that might lead to new and unexpected rearrangement pathways.

The development of these predictive models will likely be coupled with computational chemistry (e.g., DFT calculations) to provide a synergistic approach where computation guides experimental design, and experimental results refine the predictive models. acs.org This data-driven approach promises to significantly enhance the efficiency of research into the rich chemistry of this compound. rsc.org

Conclusion

Summary of Key Contributions to the Understanding of 8,8-Dichlorobicyclo[5.1.0]octane Chemistry

The study of this compound has provided valuable insights into the chemistry of gem-dihalocyclopropanes. Its synthesis via dichlorocarbene (B158193) addition to cycloheptene (B1346976) is a classic example of carbene cycloaddition. The reactions of this compound with organolithium reagents have demonstrated the formation of highly reactive cyclopropylidene intermediates and their subsequent rearrangements to allenes and insertion products. Furthermore, the silver salt-induced ring-opening reactions have elucidated the role of cyclopropyl (B3062369) cations in the formation of medium-sized rings and have provided a synthetic route to functionalized cyclooctene (B146475) derivatives. These studies have contributed significantly to our understanding of reaction mechanisms involving strained ring systems and reactive intermediates.

Outlook on Unresolved Challenges and Promising Research Frontiers

Despite the knowledge gained, several areas in the chemistry of this compound remain ripe for exploration. A more detailed and systematic investigation into the reaction with n-butyllithium to definitively establish the mechanism and optimize the synthesis of bicyclo[5.1.0]oct-1(7)-en-8-one would be a valuable contribution. Furthermore, exploring the synthetic utility of the various rearrangement products in the synthesis of complex molecules and natural products presents a promising research frontier. The application of modern computational methods could provide deeper mechanistic insights into the complex potential energy surfaces of the reactions involving this strained bicyclic system. Asymmetric synthesis and catalysis involving derivatives of this compound could also open up new avenues for the creation of chiral building blocks for organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8,8-Dichlorobicyclo[5.1.0]octane, and how do reaction conditions influence yield?

  • Methodology : Phase-transfer catalysis (PTC) is effective for bicyclo[5.1.0]octane derivatives, using dichlorocarbene precursors and aqueous-organic biphasic systems. For halogenated analogs like 7,7-dichlorobicyclo[4.1.0]heptane, PTC with chloroform and NaOH under vigorous stirring achieved ~70% yield . Lithium aluminum hydride reduction of ketone intermediates may also apply, but requires anhydrous conditions .
  • Key variables : Solvent polarity (e.g., benzene vs. DCM), catalyst loading (e.g., tetrabutylammonium bromide), and temperature (40–60°C) critically impact regioselectivity .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical workflow :

  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (e.g., DFT for bicyclo[5.1.0]octane derivatives ). Bridgehead protons exhibit distinct deshielding (δ 2.5–3.5 ppm) due to ring strain .
  • X-ray crystallography : Resolve chlorine positions and bond angles. For example, 7,7-dichlorobicyclo[4.1.0]heptane has a cyclopropane ring fused to cyclohexane with Cl-C-Cl angles ~109° .
  • Mass spectrometry : Expect M+^+ at m/z 190 (C8_8H12_{12}Cl2_2) with fragmentation patterns matching bicyclic strain-induced cleavages .

Q. What factors govern the thermal stability of this compound?

  • Stability assessment :

  • Molecular mechanics : Compare strain energies with analogs. Trans-bicyclo[5.1.0]octane has ~27.8 kcal/mol strain energy, while dichlorination increases rigidity but may reduce thermal tolerance .
  • TGA/DSC : Monitor decomposition onset (typically >150°C for bicyclic chlorides) and exothermic peaks linked to ring-opening .

Advanced Research Questions

Q. How does this compound react under photolytic or oxidative conditions?

  • Experimental design :

  • Photolysis : Irradiate in methanol with UV light (254 nm); track Cl^- release via ion chromatography. Similar bicyclo[5.1.0]octane epoxides undergo ring-opening to form diols .
  • Oxidation : Use mCPBA or O3_3 to probe reactivity at strained C-Cl bonds. For example, 8-oxabicyclo[5.1.0]octane derivatives show inertness under mild oxidation, suggesting kinetic stability .

Q. How to resolve conflicting computational vs. experimental data in spectral analysis?

  • Case study : Molecular mechanics calculations for trans-bicyclo[5.1.0]octane predicted 39.9 kcal/mol strain energy, but experimental values (e.g., calorimetry) may differ by ±5 kcal/mol .
  • Mitigation : Combine DFT (B3LYP/6-311+G(d,p)) with experimental NMR shifts and IR frequencies to validate computational models .

Q. What strategies enable asymmetric synthesis of this compound derivatives?

  • Catalytic approaches : Titanium/BINOLate systems catalyze asymmetric ring-opening of epoxides (e.g., 8-oxabicyclo[5.1.0]octane) with amines, achieving >80% enantiomeric excess .
  • Chiral auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to direct stereochemistry during cyclopropanation .

Q. What mechanistic insights guide the use of this compound in polymer chemistry?

  • CO2_2 copolymerization : React with CO2_2 under cobalt catalysts to form polycarbonates. Monitor kinetics via in situ FTIR; bicyclo[5.1.0]octane’s strain enhances reactivity vs. linear monomers .
  • Degradation studies : Hydrolyze polycarbonates in basic conditions (pH 10) to track ester bond cleavage rates .

Q. How to assess the biological activity of this compound derivatives?

  • In vitro assays : Test antiemetic potential using serotonin receptor (5-HT3_3) binding assays, as done for 8-oxabicyclo[5.1.0]octane derivatives in TB drug-induced nausea models .
  • Toxicity screening : Use zebrafish embryos to evaluate developmental toxicity (LC50_{50} and teratogenicity) .

Data Contradiction Analysis

  • Strain energy discrepancies : Computational models may underestimate steric effects in dichlorinated analogs. Cross-validate with experimental heat of combustion data .
  • Reactivity conflicts : Halogenated bicyclo[5.1.0]octanes show variable stability in polar solvents; repeat reactions under inert atmospheres to rule out hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.